![molecular formula C17H16Br2N6O4S B104400 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine CAS No. 441798-25-0](/img/structure/B104400.png)

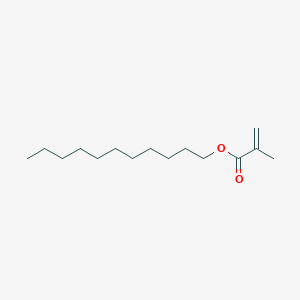

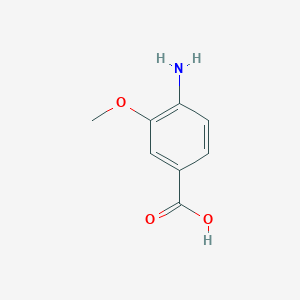

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound has been described in a medicinal chemistry program that aimed at the identification of novel potent dual endothelin receptor antagonists with high oral efficacy . This led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .Molecular Structure Analysis

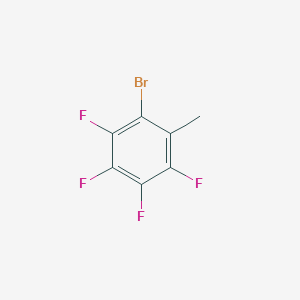

The molecular structure of this compound includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it . These include a bromophenyl group, a bromopyrimidinyl group, and a methylsulfamoyl group .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.841±0.06 g/cm3 . The predicted boiling point is 705.0±70.0 °C . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique

5−(4−bromophenyl)−6−[2−(5−bromopyrimidin−2−yl)oxyethoxy]−N−(methylsulfamoyl)pyrimidin−4−amine5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine5−(4−bromophenyl)−6−[2−(5−bromopyrimidin−2−yl)oxyethoxy]−N−(methylsulfamoyl)pyrimidin−4−amine

, focusing on six distinct applications. Each application is detailed in its own section for clarity.Pulmonary Arterial Hypertension (PAH) Treatment

Macitentan is primarily used as an endothelin receptor antagonist for the treatment of PAH . The impurity profile of Macitentan, including impurity A, is critical to ensure the quality and safety of the drug. Understanding the behavior of impurities like Macitentan impurity A can help in developing better formulations and improving the stability of the drug, which is essential for effective PAH treatment.

Analytical Method Development

The characterization of Macitentan impurity A is vital for the development of analytical methods. These methods are used to identify and quantify impurities in pharmaceutical products . The stability-indicating methods can help in monitoring the quality of Macitentan during storage and use.

Forced Degradation Studies

Forced degradation studies of Macitentan involve subjecting the drug to various stress conditions to understand its stability profile . Macitentan impurity A can be formed under these conditions, and studying it helps in predicting the shelf life and proper storage conditions for the drug.

Pharmaceutical Product Development

The presence of impurities like Macitentan impurity A can affect the quality of pharmaceutical products. Research into these impurities is part of the product development process, ensuring that any potential health hazards are mitigated .

Regulatory Compliance

Regulatory agencies require a thorough understanding of all impurities present in pharmaceutical drugs. Macitentan impurity A must be characterized and quantified to comply with international guidelines such as those set by the International Conference on Harmonization (ICH) .

Mécanisme D'action

Target of Action

Macitentan impurity A, also known as “5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine”, is a non-peptide, potent, dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (ETA and ETB), which play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Macitentan impurity A binds to the endothelin A and B receptors and blocks signaling from endothelin-1 and -2 . This antagonistic action on the endothelin receptors inhibits the vasoconstrictive and proliferative effects of endothelin, thereby reducing pulmonary vascular resistance .

Biochemical Pathways

The compound’s action affects the endothelin-1 pathway, which is one of the key biological pathways implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . By blocking the endothelin receptors, macitentan impurity A disrupts the signaling of this pathway, leading to a decrease in pulmonary arterial pressure .

Pharmacokinetics

The pharmacokinetics of macitentan impurity A is characterized by slow absorption and elimination . After oral administration, macitentan reaches a maximum concentration after approximately 9 hours . Following daily dosing, it reaches steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution is 34 L and clearance is 1.39 L/h . Its active metabolite, aprocitentan, has a longer half-life and accumulates to a greater extent .

Result of Action

The antagonistic action of macitentan impurity A on the endothelin receptors leads to a reduction in pulmonary vascular resistance, which can alleviate the symptoms of PAH . This results in improved exercise capacity and quality of life for patients with PAH .

Action Environment

The action of macitentan impurity A can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as body weight, age, sex, race, renal and hepatic impairment, health status, and formulation . Furthermore, the stability of macitentan tablets can be affected by conditions such as hydrolysis (acid and alkali) and thermal conditions .

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSITRUZDCGGKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)